Thorium dioxide

Description

Historical Context and Evolution of Thorium Dioxide Research

The investigation into this compound began in the late 19th century, shortly after the discovery of thorium itself in 1828 by Jöns Jakob Berzelius. rsc.org The initial application that brought this compound to prominence was its use in gas mantles, invented by Carl Auer von Welsbach in 1885. wikipedia.orgmoltensalt.org These mantles, typically composed of 99% this compound and 1% cerium(IV) oxide, glow with a bright white light when heated, a property that revolutionized lighting before the widespread adoption of electricity. wikipedia.orgwikipedia.orgiaea.org This early application spurred the first wave of research into the compound's properties, particularly its remarkably high melting point. wikipedia.org

Throughout the first half of the 20th century, research expanded to other potential uses. Its refractory nature, with the highest melting point of any known oxide at approximately 3300°C, made it a candidate for high-temperature crucibles and ceramics. wikipedia.orgbenchchem.comworld-nuclear.org During this period, its addition to glass was found to increase the refractive index and decrease dispersion, leading to its use in high-quality lenses for cameras and scientific instruments. rsc.orgwikipedia.org However, concerns over its radioactivity led to its gradual replacement in many of these applications by the latter half of the 20th century. wikipedia.org

A significant shift in the focus of this compound research occurred with the advent of the nuclear age. Scientists began to investigate its potential as a fertile nuclear fuel. wikipedia.orgwikipedia.org Unlike uranium-235 (B1209698), thorium-232, the most common isotope of thorium, is not fissile itself but can be converted into the fissile isotope uranium-233 (B1220462) upon neutron bombardment. wikipedia.orgbenchchem.com This "breeding" capability opened up a new and extensive field of research into the thorium fuel cycle, with several experimental thorium reactors being built and operated in various countries, including the United States and Germany. wikipedia.orgwikipedia.org

Contemporary Significance of this compound in Advanced Materials Science

In modern materials science, this compound continues to be a subject of significant interest due to its exceptional properties, which are being explored for a range of advanced applications.

Advanced Ceramics: this compound is classified as an advanced ceramic, a group of materials made from high-purity inorganic compounds with precisely controlled manufacturing processes. preciseceramic.com Its high melting point, chemical stability, and high strength make it suitable for specialized ceramic applications. preciseceramic.comontosight.ai Research in this area focuses on its use in high-temperature structural components and as a toughening agent in other ceramic matrices. cerampart.com For instance, the addition of thorium oxide to materials like yttria can improve their transparency and grain structure for applications in high-temperature windows and lenses. wikipedia.org

Catalysis: While not widely used commercially as a catalyst, this compound's catalytic properties have been extensively investigated in academic research. wikipedia.org It has shown potential as a catalyst in various chemical reactions, including the conversion of ammonia (B1221849) to nitric acid, petroleum cracking, and the synthesis of sulfuric acid. wikipedia.orgchemicalbook.com Current research in this domain often explores the synthesis of nanostructured this compound to enhance its catalytic activity and the development of thorium oxide-containing catalysts for specific reactions like methanation. nih.govgoogle.com

Alloys: this compound is used as a stabilizing agent in certain metal alloys, significantly enhancing their high-temperature mechanical properties. wikipedia.org A notable example is its use in tungsten electrodes for TIG welding, where it improves electron emission and prevents deformation at high temperatures. wikipedia.org It is also used in alloys for aircraft gas turbine engines and to strengthen magnesium. wikipedia.orgwikipedia.org Research continues to explore its potential in novel alloys, although non-radioactive alternatives are increasingly being sought. wikipedia.org

Current Research Paradigms and Future Trajectories in this compound Studies

Current research on this compound is characterized by a focus on nanotechnology, advanced nuclear fuel cycles, and a deeper understanding of its fundamental properties.

Nanomaterials Synthesis and Application: A significant portion of contemporary research is dedicated to the synthesis of this compound nanoparticles with controlled size and morphology. researchgate.netrsc.orgresearchgate.net Various methods are being explored, including hydrothermal synthesis, sol-gel processes, and thermal decomposition of metal-organic frameworks. nih.govresearchgate.netresearchgate.net These nanocrystals are being investigated for their potential in catalysis, as well as for their performance in the adsorption of dye molecules. nih.govrsc.org

Advanced Nuclear Fuel Concepts: The potential of this compound as a more sustainable and proliferation-resistant nuclear fuel continues to drive research. world-nuclear.orgontosight.aikuleuven.be Studies are focused on the performance of this compound-based fuels, including mixed-oxide (MOX) fuels containing both thorium and uranium or plutonium. wikipedia.orgworld-nuclear.org A key area of investigation is the thermal transport in this compound, with recent advances in single-crystal production allowing for more precise studies of how material defects impact its performance as a nuclear fuel. aip.org The goal is to develop a deeper understanding that could lead to its use in next-generation nuclear reactors. aip.org

Fundamental Properties and Computational Studies: Alongside experimental work, there is a growing body of research focused on the fundamental physical and chemical properties of this compound through computational modeling and advanced characterization techniques. aip.orgmdpi.com This includes studies on its thermal conductivity, defect diffusion, and thermodynamic properties. aip.org These fundamental insights are crucial for predicting its behavior in various applications and for designing new materials with tailored properties. aip.org Future research is expected to further explore its potential in areas like device physics, leveraging its large electronic bandgap. aip.org

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

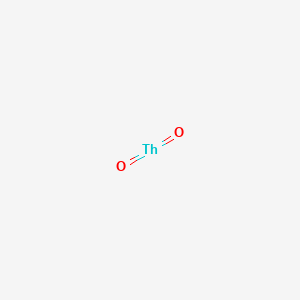

| Chemical Formula | ThO₂ |

| Molar Mass | 264.04 g/mol |

| Appearance | White crystalline powder |

| Crystal Structure | Fluorite (cubic) |

| Melting Point | ~3300 °C (6000 °F) wikipedia.org |

| Density | ~10.0 g/cm³ chemicalbook.com |

| Hardness (Mohs) | 6.5 chemicalbook.com |

| Thermal Conductivity | Higher than Uranium Dioxide wikipedia.org |

| Solubility | Insoluble in water chemicalbook.com |

Table 2: Overview of this compound Applications in Research

| Application Area | Historical Period of Initial Research | Contemporary Research Focus | Key Properties Leveraged |

|---|---|---|---|

| Gas Mantles | Late 19th Century wikipedia.org | Largely historical, some niche use remains wikipedia.org | Incandescence, High Melting Point |

| High-Temperature Ceramics | Early 20th Century wikipedia.org | Advanced ceramics, transparent ceramics preciseceramic.comwikipedia.org | High Melting Point, Chemical Stability |

| Optical Glass | Early 20th Century wikipedia.org | Largely replaced by non-radioactive oxides wikipedia.org | High Refractive Index, Low Dispersion |

| Catalysis | Mid-20th Century wikipedia.org | Nanocatalysts, specific chemical syntheses nih.gov | Surface Reactivity |

| Alloys | Mid-20th Century wikipedia.org | High-temperature strength enhancement wikipedia.org | High-Temperature Stability, Electron Emission |

| Nuclear Fuel | Mid-20th Century wikipedia.org | Advanced fuel cycles, waste reduction world-nuclear.orgaip.org | Fertile nature, Thermal Stability, High Melting Point |

Propriétés

Numéro CAS |

1314-20-1 |

|---|---|

Formule moléculaire |

O2Th |

Poids moléculaire |

264.036 g/mol |

Nom IUPAC |

oxygen(2-);thorium(4+) |

InChI |

InChI=1S/2O.Th/q2*-2;+4 |

Clé InChI |

DNNLEMIRRGUGOZ-UHFFFAOYSA-N |

SMILES |

O=[Th]=O |

SMILES canonique |

[O-2].[O-2].[Th+4] |

Point d'ébullition |

4400 °C |

Color/Form |

White crystal powder White cubic crystals Heavy white powder Cubic |

Densité |

10.0 |

melting_point |

3390 °C |

Autres numéros CAS |

1314-20-1 |

Description physique |

Thorium oxide, [radioactive material, low specific activity] is a white powder. Density 9.7 g / cm3. Not soluble in water. Used in high-temperature ceramics, gas mantles, nuclear fuel, flame spraying, crucibles, non-silicia optical glass, catalysis, filaments in incandescent lamps, cathodes in electron tubes and arc-melting electrodes. |

Pictogrammes |

Acute Toxic; Health Hazard |

Solubilité |

Insoluble in water, alkalies; slightly soluble in acid Soluble in hot sulfuric acid; insoluble in water Partially sol in biological fluids (gastric juice, plasma, etc) |

Synonymes |

Dioxide, Thorium Oxide, Thorium Thorium Dioxide Thorium Oxide Thorotrast |

Origine du produit |

United States |

Advanced Synthesis and Fabrication Methodologies for Thorium Dioxide Materials

Growth of Crystalline Thorium Dioxide Forms

Achieving high-quality crystalline this compound, whether as single crystals or controlled nanostructures, is crucial for understanding and optimizing its fundamental properties. Various techniques have been explored to overcome the processing challenges associated with this highly refractory oxide.

Single Crystal Growth Techniques

The direct melt growth of this compound single crystals is largely precluded by its extremely high melting point. Traditional methods like the Czochralski technique are not feasible. Consequently, researchers have focused on alternative approaches, primarily flux growth and, to a lesser extent, arc-fused methods.

Flux Growth: This technique involves dissolving the material in a molten salt solvent (flux) at elevated temperatures, followed by slow cooling to promote crystal nucleation and growth. Various flux compositions have been investigated for ThO₂ growth, including mixtures containing lead fluoride (B91410), lead oxide, and boron oxide researchgate.netgoogle.comdtic.mil. For instance, fluxes such as 2NaF·B₂O₃, Li₂Mo₂O₇, and NaBO₂ have been employed researchgate.net. While flux growth can yield crystals of significant size, up to 10 mm on an edge researchgate.net, a common challenge is the potential for flux inclusions within the crystal lattice. These inclusions, particularly those from lead-based fluxes, can lead to color centers and potentially affect the material's properties dtic.mildtic.mil. Crystals grown from bismuth-containing fluxes have shown superior optical and surface quality compared to those from lead-containing fluxes dtic.mil.

Arc-Fused Methods: The arc melting or arc-image furnace method is another technique used for growing refractory oxide single crystals. This method involves melting the material using an electric arc. While it can produce crystals, it often suffers from defects such as striations and oxygen deficiencies dtic.mil. Research has compared the properties of crystals grown via flux methods and arc-fused techniques, particularly in the context of their response to irradiation researchgate.netrsc.org.

Table 1: Single Crystal Growth Techniques for this compound

| Technique | Flux Composition (Examples) | Typical Crystal Size | Key Characteristics/Challenges | References |

| Flux Growth | 2NaF·B₂O₃, Li₂Mo₂O₇, NaBO₂, PbF₂·PbO, Bi₂O₃-B₂O₃, PbO-PbF₂ | Up to 10 mm | Potential for flux inclusions, color centers (especially with lead fluxes); Bi-fluxes superior. | researchgate.netgoogle.comdtic.mildtic.mil |

| Arc-Fused Method | N/A (Arc melting) | Varies | Prone to defects like striations and oxygen deficiencies; alternative to flux growth. | dtic.milrsc.orgdtic.mil |

| Melt-Based (Exotic) | Skull melting, solar furnaces | Varies | Suffers from striations, oxygen deficiencies, and poor quality. | dtic.mil |

Nanocrystal and Nanofiber Synthesis

The synthesis of this compound in nanostructured forms, such as nanoparticles and nanofibers, offers potential advantages in terms of surface area and reactivity, which can be beneficial for applications like catalysis or as precursors for dense ceramics.

Electrospinning: This technique has been successfully employed to produce this compound nanofibers. By electrospinning precursor solutions containing thorium salts (e.g., thorium nitrate) and a polymer support (e.g., polyvinyl alcohol - PVA, or polyvinylpyrrolidone (B124986) - PVP), followed by calcination, ThO₂ nanofibers can be obtained. For instance, calcination of thorium nitrate (B79036)/PVA fibers at 773 K yielded nanofibers with an average diameter of 76 ± 25 nm zenodo.orgresearchgate.net. Using thorium acetylacetonate (B107027) complex with PVP and subsequent calcination at 673 K produced porous nanofibers with an average diameter of 34 ± 18 nm and a surface area of 85 m²/g zenodo.orgresearchgate.net.

Other Nanomaterial Synthesis:

Metal-Organic Framework (MOF) Pyrolysis: this compound nanoparticles (NPs) can be synthesized by the thermal decomposition of thorium-based MOFs. Upon heating at 520 °C, a thorium-based MOF (Th-MTB) was completely converted to ThO₂ NPs with an average size of 150 nm researchgate.net.

Molten Salt Thermal Decomposition: This method involves decomposing thorium nitrate in a molten salt medium, yielding pure ThO₂ nanocrystals (NCs) with average sizes below 100 nm. NCs synthesized in molten salt exhibit improved crystallinity and a larger average size (~75.1 nm) with a narrow distribution due to the high-temperature liquid growth environment acs.orgfigshare.com.

Sol-Gel Methods: this compound mesoporous nanocrystalline powder has been synthesized via a sol-gel process using thorium nitrate and ammonium (B1175870) hydroxide, resulting in crystallites of approximately 12.6 nm researchgate.net.

Hydrothermal Synthesis: Hydrothermal methods have also been utilized to produce this compound nanostructures acs.orguchile.cl.

Table 2: Nanocrystal and Nanofiber Synthesis Methods for this compound

| Method | Precursor/Starting Material | Synthesis Conditions | Resulting Nanomaterial Characteristics | References |

| Electrospinning | Thorium nitrate + PVA; Thorium acetylacetonate + PVP | Calcination at 673-773 K | Nanofibers: 76 ± 25 nm (Th-NO₃/PVA); 34 ± 18 nm (Th-AcAc/PVP) | zenodo.orgresearchgate.netresearchgate.net |

| MOF Pyrolysis | Thorium-based Metal-Organic Framework (Th-MTB) | Heating at 520 °C | Nanoparticles: ~150 nm average size | researchgate.net |

| Molten Salt Decomposition | Thorium nitrate | High-temperature liquid growth environment | Nanocrystals: <100 nm (general), ~75.1 nm (molten salt), good crystallinity | acs.orgfigshare.com |

| Sol-Gel | Thorium nitrate, Ammonium hydroxide, Triton X100 | Varied | Mesoporous nanocrystalline powder: ~12.6 nm crystallite size | researchgate.net |

| Hydrothermal Synthesis | Thorium nitrate, aqueous cesium fluoride solutions | 750 °C (for single crystals) | Single crystals > 8 mm; nanostructures also possible | acs.orguchile.clresearchgate.net |

Thin Film Deposition and Surface Engineering

The fabrication of this compound thin films is important for applications requiring specific surface properties or layered structures. Techniques like Chemical Vapor Deposition (CVD), electrospray deposition, and spray pyrolysis are employed.

Chemical Vapor Deposition (CVD) of this compound Films

CVD offers a route to deposit thin films using volatile precursors. New Th(IV) complexes with high volatility have been synthesized and utilized as single-source precursors for CVD of ThO₂ films researchgate.net. These films were grown at temperatures of 500 °C and 600 °C on Si/SiO₂ substrates. Subsequent calcination at 800 °C in air resulted in phase-pure ThO₂ coatings with uniform morphology researchgate.net.

Another approach involves using β-diketone chelates of thorium with 2,2,6,6-tetramethyl-3,5-heptanedione as precursors. This method, conducted at atmospheric pressure and temperatures between 400-600 °C, demonstrated that the chelates are well-suited for deposition, particularly when reacted with water vapor or CCl₂F₂ gas akjournals.comakjournals.com. Reaction with CCl₂F₂ gas was found to produce highly crystalline this compound akjournals.com.

Electrospray Deposition Techniques

Electrospray deposition (ESD) is a versatile technique for producing thin films from liquid solutions. High-quality ThO₂ and mixed Th-U oxides (Th₁₋ₓUₓO₂) thin films, typically 100-150 nm thick, have been successfully synthesized via electrospray deposition of combustible solutions followed by heat treatment osti.gov. These films exhibit excellent structural and morphological uniformity, making them suitable for nuclear measurements and property investigations osti.gov. For instance, depositing a solution of Th(NO₃)₄ + 1.5C₅H₈O₂ + C₃H₈O₂ and annealing at 623 K for 20 minutes yielded a uniform ThO₂ film on a silicon substrate osti.gov.

Spray Pyrolysis: This technique involves spraying a precursor solution onto a heated substrate. This compound thin films have been deposited onto glass substrates using thorium nitrate solutions at substrate temperatures ranging from 100 to 350 °C researchgate.netresearcher.life. Films deposited below 350 °C were amorphous, while those formed at higher temperatures crystallized in the cubic structure, often with a preferential orientation along the (111) plane researchgate.net. These films exhibit a dark resistivity of approximately 10⁶ Ωcm and an activation energy of 0.81 eV researchgate.net. The optical properties determined include a refractive index, absorption coefficient, and an energy gap width of about 5.8 eV researchgate.net.

Table 3: Thin Film Deposition Techniques for this compound

| Technique | Precursor/Starting Material | Deposition Conditions | Film Properties | References |

| CVD | Th(IV) complexes, β-diketone chelates | 400-600 °C, atmospheric pressure | Phase-pure ThO₂ coatings after calcination; crystalline films possible. | researchgate.netakjournals.comakjournals.com |

| Electrospray Deposition | Combustible solutions (e.g., Th(NO₃)₄ + fuel) | Followed by heat treatment (e.g., 623 K for 20 min) | 100-150 nm thickness, excellent structural/morphological uniformity. | osti.gov |

| Spray Pyrolysis | Thorium nitrate solution | Substrate temperature: 100-350 °C | Amorphous (<350 °C), crystalline (cubic, (111) orientation) (>350 °C); Resistivity ~10⁶ Ωcm; Band gap ~5.8 eV. | researchgate.netresearcher.life |

| Electrochemical Deposition | Thorium nitrate solution (acetone) | On Si(111) substrate | Formation of ThSiOx island films. | researchgate.net |

Advanced Sintering and Densification Processes for this compound Ceramics

Flash Sintering: This rapid sintering process utilizes a high electric field to rapidly heat and densify ceramic powders. For this compound, flash sintering has demonstrated the ability to achieve 95% of theoretical density at approximately 950 °C with an electric field of 800 V/cm cambridge.org. This represents a significant reduction in processing temperature compared to conventional methods, achieving densification at about 30% of the melting temperature cambridge.org.

Spark Plasma Sintering (SPS): SPS is another advanced technique that applies both pressure and pulsed direct current to achieve rapid heating and consolidation. Commercial ThO₂ powder begins to sinter above 1000 °C under 70 MPa, but full compaction is not achieved even at 1600 °C. However, nanopowders synthesized via low-temperature decomposition of thorium oxalate (B1200264) can initiate sintering at around 500 °C researchgate.net. SPS processing of a 13 nm nanopowder has achieved 95% theoretical density researchgate.net.

Conventional Sintering: Despite the challenges, conventional sintering can yield dense ThO₂ ceramics. Sintering ThO₂ powder with a specific surface area of 9 m²/g (obtained by milling) at 1550 °C achieved densities in the range of 96%-98% of theoretical density (TD) scirp.orgsemanticscholar.org. Higher densities, exceeding 95% TD, have been achieved by sintering at 1590 °C for 6 hours in an air atmosphere researchgate.net. The use of sintering aids, such as MgO or Nb₂O₅, can significantly lower the required sintering temperature. For example, adding 0.25 mole percent of Nb₂O₅ reduced the sintering temperature to 1150 °C in an air atmosphere scirp.org.

Table 4: Advanced Sintering and Densification Processes for this compound Ceramics

| Sintering Method | Key Parameters | Achieved Density (% TD) | Powder Characteristics (Examples) | References |

| Flash Sintering | ~950 °C, 800 V/cm electric field | 95% | Varies | cambridge.org |

| Spark Plasma Sintering (SPS) | >1000 °C, 70 MPa (commercial); ~500 °C (nano) | 95% (nano powder) | 13 nm nanopowder (synthesized via low-temp oxalate decomp.) | researchgate.net |

| Conventional Sintering | 1550 °C; 1590 °C (6h, air) | 96-98%; >95% | 9 m²/g specific surface area; fine powders from thorium oxalate | researchgate.netscirp.orgsemanticscholar.org |

| Conventional Sintering (doped) | 1150 °C (with 0.25 mol% Nb₂O₅) | High | Varies | scirp.org |

| Molten Salt Derived NCs | Sintering of NCs | 94.6% | Nanocrystals (~75.1 nm avg. size, narrow distribution) | acs.orgfigshare.com |

Compound Name List

this compound (ThO₂)

Uranium dioxide (UO₂)

Uranium-thorium dioxide ((U,Th)O₂)

Sophisticated Structural and Defect Chemistry Characterization of Thorium Dioxide

Crystallographic Investigations and Lattice Structural Analysis

The crystallographic structure of thorium dioxide is a key determinant of its physical and chemical properties. Detailed studies using diffraction techniques have provided precise information about its atomic arrangement and how it varies under different conditions.

X-ray Diffraction (XRD) is a primary technique for analyzing the crystal structure of materials. mat-cs.com For this compound, XRD patterns have confirmed that it crystallizes in the fluorite cubic structure under ambient conditions. researchgate.net This structure is characterized by a face-centered cubic (fcc) lattice where thorium ions (Th⁴⁺) occupy the positions of the fcc lattice, and oxygen ions (O²⁻) fill the tetrahedral interstitial sites. benchchem.com The space group for this structure is Fm-3m (No. 225). researchgate.netaip.org

XRD studies have been instrumental in determining the phase purity of synthesized thoria nanoparticles, confirming the presence of a mono-phasic nature. researchgate.net Furthermore, XRD is used to analyze the degree of crystallinity, with studies showing that thoria films deposited at temperatures below 350°C are amorphous, while those at higher temperatures exhibit a crystalline cubic structure with a preferred orientation along the (111) direction. researchgate.net

Selected Area Electron Diffraction (SAED) complements XRD by providing crystallographic information from localized regions of a sample. SAED patterns have confirmed the nanocrystalline nature of thoria particles, corroborating the findings from XRD. researchgate.net

The unit cell parameter, or lattice parameter, is a fundamental property of a crystal structure. For this compound, the experimentally determined lattice parameter is approximately 5.6 Å (or 0.56 nm). benchchem.comnukleonika.pl Theoretical calculations have yielded values in close agreement with experimental data. aip.org

The lattice parameter of this compound is not constant and can vary with several factors. Temperature has a significant effect, with the lattice parameter increasing with rising temperature due to thermal expansion. benchchem.com This variation has been shown to follow a linear relationship. researchgate.net

The incorporation of other elements into the thoria lattice, forming solid solutions, also affects the unit cell parameters. For instance, in mixed thorium-uranium dioxide (Th₁₋ₓUₓO₂), the lattice parameter varies with the mole fraction 'x' of uranium dioxide, following Vegard's law. aip.orgresearchgate.net

The size of the crystallites can also influence the unit cell volume. Nanostructured thoria powders have been observed to have slightly larger unit cell volumes compared to bulk material, a discrepancy that could also be related to the presence of impurities. researchgate.net

Table 1: Experimentally Determined Lattice Parameters for this compound

| Method | Lattice Parameter (Å) | Reference |

| Experimental | 5.60 | benchchem.com |

| Experimental | 5.5975 | nukleonika.pl |

| Optimized | 5.61 | benchchem.com |

| Powder Pattern Fitting | 5.597 | researchgate.net |

Microstructural and Nanostructural Elucidation

The performance of this compound in various applications is heavily influenced by its microstructure and nanostructure. Advanced microscopy and scattering techniques are employed to visualize and quantify these features.

High-Resolution Transmission Electron Microscopy (HRTEM) and Scanning Electron Microscopy (SEM) are powerful tools for visualizing the morphology and structure of materials at the micro and nanoscale. e3s-conferences.org

SEM analysis of this compound nanoparticles has revealed that their morphology can be controlled by synthesis parameters. For example, thoria synthesized via a hydrothermal method followed by calcination can produce spherical and monodisperse nanoparticles. researchgate.net The calcination temperature has been shown to affect the final morphology, with lower temperatures yielding assembled nanosheets and higher temperatures resulting in agglomerated nanomaterials. researchgate.net

Transmission Electron Microscopy (TEM) provides higher resolution imaging, allowing for the characterization of individual nanoparticles and their crystal structure. TEM studies have confirmed the particle sizes of nanocrystalline thoria, with results often in good agreement with those obtained from X-ray line broadening analysis. researchgate.net TEM is also crucial for identifying microstructural features such as impurity phases, which can impact the material's performance. iaea.org In studies of irradiated thoria, TEM has been used to characterize radiation-induced defects like Frank loops. inl.gov

Small-Angle X-ray Scattering (SAXS) is a technique particularly suited for characterizing the size, shape, and distribution of nanoparticles and colloidal structures in the range of 1 to 100 nm. numberanalytics.com SAXS has been effectively used to study the formation and structure of polynuclear thorium(IV) colloids and this compound nanoparticles. nih.govnih.gov

In studies of aged thorium(IV) solutions, SAXS data revealed the presence of both polymer coils and more compacted structures with a radius of gyration of approximately 10 nm. nih.govnih.gov Over time, these can evolve into agglomerates of ThO₂ particles. nih.govnih.gov For instance, after 18 months of aging, SAXS analysis showed agglomerates with a radius of gyration of 5.8 nm, composed of primary ThO₂ particles with a radius of 2.5 nm. nih.govnih.gov

By fitting SAXS data to models like the unified Guinier/power-law model (Beaucage model), researchers can extract quantitative information about the radii of gyration and the nature of the scattering objects. nih.gov This makes SAXS an invaluable tool for understanding the behavior of this compound in colloidal systems, which is relevant to the transport of radionuclides in the environment. nih.govmdpi.com

Table 2: Nanoparticle and Colloid Sizes Determined by SAXS

| System | Aging Time | Feature | Radius of Gyration (Rg) | Particle Radius | Reference |

| Thorium(IV) dispersion | 5 months | Compacted structures | ~10 nm | nih.govnih.gov | |

| Thorium(IV) dispersion | 18 months | Agglomerates | 5.8 nm | nih.govnih.gov | |

| Thorium(IV) dispersion | 18 months | Primary ThO₂ particles | 2.5 nm | nih.govnih.gov |

Spectroscopic Probing of Vibrational and Electronic Properties

Spectroscopic techniques provide insight into the fundamental vibrational and electronic properties of this compound, which are essential for understanding its thermal and electrical behavior.

Raman spectroscopy is a powerful, non-destructive technique for probing the vibrational properties of materials. researchgate.net The Raman spectrum of this compound is characterized by a single strong peak corresponding to the T₂g vibrational mode of the fluorite structure. This technique is sensitive to point defects and small defect clusters, making it useful for characterizing irradiated thoria. researchgate.netaip.org

Anion photoelectron spectroscopy has been used to study the electronic structure of the this compound molecule (ThO₂). These studies have determined the electron affinity of ThO₂ to be 1.21(5) eV. aip.org Vibrationally resolved photoelectron spectroscopy has also allowed for the measurement of the symmetric stretching frequency of the neutral ThO₂ molecule, found to be 824(40) cm⁻¹. aip.org

Time-domain Brillouin scattering, an all-optical ultrasonic technique, has been employed to measure the adiabatic elastic constants of single-crystal thoria over a range of temperatures. aip.org These measurements provide information about the coherent acoustic phonons and are crucial for determining thermodynamic properties like the Debye temperature and the Grüneisen parameter, which describes the material's anharmonicity. aip.org

Optical absorption spectroscopy has also been utilized to investigate the electronic levels and lattice vibrations of thoria. scispace.com

Table 3: Spectroscopic and Electronic Properties of this compound

| Property | Value | Technique | Reference |

| Electron Affinity (ThO₂) | 1.21(5) eV | Anion Photoelectron Spectroscopy | aip.org |

| Symmetric Stretching Frequency (ThO₂) | 824(40) cm⁻¹ | Vibrationally Resolved Photoelectron Spectroscopy | aip.org |

Raman Spectroscopy for Phonon Modes, Composition, and Defect Characterization

Raman spectroscopy is a powerful non-destructive technique for investigating the vibrational properties and defect structures of this compound (ThO₂). researchgate.netnih.gov As a material with the fluorite crystal structure, ThO₂ has a single triply degenerate first-order Raman active mode, designated as F₂g. osti.gov The characteristics of this primary Raman peak, along with the appearance of other spectral features, provide detailed insights into the material's composition, the presence of defects, and stoichiometry. researchgate.netnih.gov

When defects are introduced into the ThO₂ lattice, they can cause perturbations in the existing phonon modes, leading to shifts in peak position, broadening of the peak, or the emergence of new peaks in the Raman spectrum. arxiv.org For instance, studies on irradiated ThO₂ have shown that defect introduction leads to characteristic changes in the Raman spectrum, signaling alterations in the lattice. aip.org The Raman spectrum of ThO₂ is particularly sensitive to the oxygen sublattice. osti.gov This sensitivity allows for the characterization of oxygen-related defects, such as vacancies and interstitials, which are common in irradiated or non-stoichiometric samples. osti.gov An annealing event observed between 275–425 °C in irradiated ThO₂ has been attributed to the annihilation of oxygen point defects and small oxygen defect clusters, as detected by changes in the Raman and neutron scattering data. osti.gov

In solid solutions, such as this compound-uranium dioxide (ThO₂-UO₂), Raman spectroscopy can be used to estimate the composition. researchgate.netnih.gov The spectra of these mixed oxides exhibit a two-mode behavior across the entire composition range, where variations in the mode frequencies and their relative intensities correlate with the UO₂ content. researchgate.netnih.gov This makes Raman spectroscopy a valuable tool for the characterization of nuclear fuel materials, where precise composition and defect analysis are critical. researchgate.netnih.gov For example, previous studies on the (U,Th)O₂ system have established specific trends that can be tracked using µ-Raman spectroscopy. researchgate.net

| Raman Feature | Interpretation | Typical Observation in ThO₂ |

| F₂g Peak Position | Correlates with lattice strain, composition, and stoichiometry. | Shifts can indicate the incorporation of dopants (e.g., uranium) or the presence of stress. researchgate.net |

| F₂g Peak Broadening | Indicates phonon scattering due to defects and disorder in the crystal lattice. | Increased broadening is observed in irradiated or highly defected samples. arxiv.org |

| Defect-Induced Bands | Appearance of new peaks, often broad, related to localized vibrational modes of defects. | Observed in irradiated ThO₂ and non-stoichiometric ThO₂₋ₓ, indicating the presence of oxygen vacancies or other defect clusters. researchgate.netaip.org |

Infrared (IR) and Optical Absorption Spectroscopy

Infrared (IR) and optical absorption spectroscopy are essential for probing the electronic structure, lattice vibrations, and defect states in this compound. scispace.com The optical properties of ThO₂ are defined by a large electronic bandgap, which has been reported to be around 5.4 eV. researchgate.net This wide bandgap results in transparency in the visible range for pure, stoichiometric crystals, with the ultraviolet absorption edge located at approximately 213 nm. scispace.com

IR spectroscopy is particularly suited for studying the infrared-active phonon modes. aip.org In the fluorite structure of ThO₂, a single IR-active phonon mode pair, consisting of one transverse optic (TO) and one longitudinal optic (LO) mode, is primarily responsible for the dominant features in the IR spectrum. researchgate.netaip.org The frequencies of these modes have been determined experimentally and are in good agreement with theoretical predictions. aip.org In addition to the primary phonon modes, a broad, low-amplitude impurity-like vibrational mode pair has been detected within the reststrahlen band of both ThO₂ and the isostructural UO₂. researchgate.netaip.org For ThO₂, the broadening parameter for the LO mode is larger than that of the TO mode, which indicates mode anharmonicity resulting from intrinsic phonon-phonon interactions. researchgate.netaip.org

Optical absorption studies reveal much about the electronic levels and lattice defects. scispace.com The presence of defects, such as oxygen vacancies, can create new energy levels within the bandgap, leading to optical absorption at specific wavelengths. iaea.org For example, the trapping of electrons at doubly charged oxygen vacancies creates F-centers, which are responsible for optical absorption and can cause color changes in the material. iaea.org Detailed investigations of arc-melted single-crystal thoria have identified numerous absorption peaks from the ultraviolet through the visible and near-infrared regions. scispace.com The infrared spectrum of polycrystalline ThO₂ shows strong absorption bands at 9.7 µm and 11.6 µm, which is similar to UO₂, suggesting these features are characteristic of the fluorite structure. osti.gov

| Spectroscopic Technique | Property Investigated | Key Findings for ThO₂ |

| Optical Absorption | Electronic band structure, defect states (e.g., F-centers). | Wide bandgap of ~5.4 eV. researchgate.net Absorption peaks in the visible and IR can be linked to specific defects and impurities. scispace.com |

| Infrared (IR) Spectroscopy | IR-active phonon modes (TO, LO), lattice dynamics. | One primary IR-active TO-LO mode pair is dominant. researchgate.netaip.org Evidence of mode anharmonicity and impurity-like vibrational modes. aip.org |

Spectroscopic Ellipsometry for Dielectric Function and Phonon Mode Analysis

Spectroscopic ellipsometry is a highly sensitive optical technique used to determine the dielectric function and optical constants of materials. For this compound, it has been employed to characterize the infrared-active phonon modes and band-to-band electronic transitions. researchgate.netaip.org By measuring the change in polarization of reflected light over a wide spectral range, a detailed model of the material's dielectric response can be constructed. inl.gov

Investigations using IR spectroscopic ellipsometry (IRSE) on single-crystal ThO₂ have successfully characterized the IR phonon modes. aip.org These measurements confirm the existence of one primary IR-active phonon mode pair (TO and LO), which dictates the main features in the data. researchgate.netaip.org The resonant frequencies and broadening parameters for this mode pair at room temperature are comparable to results from earlier reflectance spectroscopy studies and Density Functional Theory (DFT) calculations. aip.org Furthermore, variable temperature measurements have been used to study how the phonon mode parameters change with temperature, providing insight into thermal expansion effects on the lattice vibrations. aip.org

In the visible to vacuum ultraviolet spectral range, spectroscopic ellipsometry is used to determine the dielectric function and identify critical-point structures related to band-to-band electronic transitions. researchgate.net These measurements have established the bandgap energy of ThO₂ to be approximately 5.4 eV. researchgate.net The technique has also been used to measure the refractive index of thoria; at a wavelength of 390 nm, the refractive index was found to be 2.18 ± 0.01. aip.org Modeling of the complex dielectric function using Lorentzian oscillators can represent electronic transitions, and changes in these features can be correlated with damage induced by irradiation. inl.gov

| Parameter | Value/Finding | Source(s) |

| Bandgap Energy | ~5.4 eV | researchgate.net |

| Primary Phonon Mode | One IR-active TO-LO pair | researchgate.netaip.org |

| Refractive Index (n) | 2.18 ± 0.01 at 390 nm | aip.org |

| LO Mode Broadening | Greater than TO mode broadening, indicating anharmonicity | researchgate.netaip.org |

Analysis of Intrinsic and Extrinsic Defects

Point Defects, Vacancies, and Interstitials

The properties of this compound are significantly influenced by the presence of intrinsic point defects, which include vacancies and interstitials on both the thorium (cation) and oxygen (anion) sublattices (V_Th, Th_i, V_O, O_i). inl.govresearchgate.net The formation energy, charge state, and concentration of these defects are dependent on temperature and the surrounding oxygen partial pressure. purdue.edu

First-principles calculations based on Density Functional Theory (DFT) have provided extensive insight into the energetics of these defects. researchgate.netpurdue.eduaip.org The internal energy of formation for oxygen interstitials and thorium vacancies increases as their positive charge state increases. researchgate.netpurdue.eduaip.org Conversely, for oxygen vacancies and thorium interstitials, the formation energy decreases as their charge state increases. researchgate.netpurdue.eduaip.org At temperatures between 1200 K and 2900 K and over a wide range of oxygen pressures, ThO₂ predominantly exists as a hypo-stoichiometric oxide (ThO₂₋ₓ), where oxygen vacancies are the dominant defect species. purdue.edu

The charge state of a defect also influences the local lattice structure. Supercell expansion is observed with an increasing charge state for oxygen interstitials and thorium vacancies, while a contraction occurs for charged oxygen vacancies and thorium interstitials. researchgate.netaip.org The migration energy of these point defects is also dependent on their charge state. purdue.edu Generally, oxygen vacancies are more mobile than oxygen interstitials. purdue.edu The accumulation of these point defects, often induced by irradiation, is a primary mechanism for property degradation in ThO₂. inl.govosti.gov

| Defect Type | Formation Energy Trend with Increasing Charge | Effect on Supercell Volume with Increasing Charge | Dominance Condition |

| Oxygen Vacancy (V_O) | Decreases | Contraction | Dominant in hypo-stoichiometric ThO₂₋ₓ at high temperatures. purdue.edu |

| Oxygen Interstitial (O_i) | Increases | Expansion | Dominant in hyper-stoichiometric regime. purdue.edu |

| Thorium Vacancy (V_Th) | Increases | Expansion | Can dominate in hyper-stoichiometric Th₁₋yUyO₂ at high U content. purdue.edu |

| Thorium Interstitial (Th_i) | Decreases | Contraction | Generally higher formation energy than other defects. researchgate.netpurdue.edu |

Extended Lattice Defects: Voids and Dislocation Loops

Under conditions such as plastic deformation or irradiation, point defects can agglomerate to form extended defects, primarily dislocation loops and, to a lesser extent, voids. osti.govresearchgate.netpurdue.edu These extended defects significantly impact the material's mechanical and thermal properties. aip.orgresearchgate.net

In irradiated ThO₂, dislocation loops are a common feature of the microstructure. aip.orgresearchgate.net Transmission electron microscopy (TEM) studies have identified these loops in proton-irradiated single crystals. researchgate.netresearchgate.net The loops are often identified as interstitial-type faulted Frank loops, which lie on {111} planes and have a Burgers vector of a/3⟨111⟩. researchgate.net Perfect dislocation loops with a Burgers vector of a/2⟨110⟩ have also been considered. researchgate.net The formation of these loops results from the clustering of self-interstitial atoms. osti.gov The size and density of these loops depend on irradiation conditions like temperature and dose. For example, in proton-irradiated ThO₂, faulted loops with an average size of around 4.5 nm have been observed. researchgate.net

The presence of dislocation loops, even small ones, creates significant strain fields in the lattice that are very effective at scattering phonons, thereby reducing thermal conductivity. researchgate.netresearchgate.net Modeling and experimental analysis suggest that the reduction in thermal conductivity in irradiated ThO₂ is primarily due to scattering from dislocation loops, with point defects and voids playing a lesser role under certain conditions. researchgate.net While voids can form from the clustering of vacancies, their evolution is limited by the slow kinetics of cation vacancies, and they are not commonly observed in proton-irradiated ThO₂ at relatively low temperatures. osti.gov

Stoichiometry Variations and Impurity Effects on Crystalline Structure

The crystalline structure and defect chemistry of this compound are sensitive to deviations from its ideal stoichiometric composition (ThO₂) and the presence of impurities. researchgate.netiaea.org ThO₂ can become hypo-stoichiometric (ThO₂₋ₓ) at high temperatures in non-oxidizing environments, a process that involves the loss of oxygen from the lattice. iaea.org This loss creates oxygen vacancies, which, to maintain charge neutrality, are compensated by a change in the oxidation state of the thorium ions. iaea.org

The introduction of aliovalent impurities (foreign cations with a different charge than Th⁴⁺) is another significant source of extrinsic defects. iaea.org For example, doping with cations having a charge less than +4, such as Ca²⁺ or Y³⁺, also leads to the formation of oxygen vacancies to maintain charge balance. iaea.org Conversely, doping with cations that can adopt a higher oxidation state can lead to the formation of oxygen interstitials. hud.ac.uk

The addition of uranium to form (Th,U)O₂ solid solutions is a case of particular importance for nuclear fuels. The presence of uranium significantly alters the defect thermodynamics. purdue.edu Adding UO₂ to ThO₂ increases the thermodynamic window over which the material can be hyper-stoichiometric. purdue.edu In hypo-stoichiometric (Th,U)O₂₋ₓ, oxygen vacancies are dominant. purdue.edu In hyper-stoichiometric (Th,U)O₂₊ₓ, cation vacancies and oxygen interstitials become the dominant defects at low and high temperatures, respectively. purdue.edu The presence of impurities, even at low concentrations (~0.37 at. %), can influence defect populations and may obscure the intrinsic behavior of the material if not accounted for. aip.org

Theoretical and Computational Investigations of Thorium Dioxide Systems

Quantum Mechanical Simulations

Quantum mechanical methods, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the electronic and structural properties of materials at an atomic level.

Density Functional Theory (DFT) has been extensively applied to investigate the electronic structure, bonding characteristics, and mechanical properties of ThO₂. DFT calculations reveal that the Th-O bond in fluorite ThO₂ exhibits a mixed ionic/covalent character arxiv.org. Studies using DFT, often employing the generalized gradient approximation (GGA), have calculated the band gap of ThO₂ to be approximately 4.522 eV, though this is an underestimation compared to experimental values around 6 eV, a common limitation of GGA approximations arxiv.org. Advanced DFT methods, such as DFT+U, are also employed to better capture the electronic correlations in actinide compounds ucl.ac.uk.

DFT calculations have also been crucial for determining structural properties, including elastic constants, bulk modulus, shear modulus, and Young's modulus. These parameters are essential for understanding the material's mechanical stability and response to pressure nih.govaip.orgarxiv.orgresearchgate.net. For instance, studies have predicted the elastic constants of ThO₂ and its behavior under high pressures, including phase transitions from the fluorite structure to a cotunnite structure at approximately 26.5 GPa arxiv.org. The mechanical properties, such as hardness, have also been computed, with fluorite ThO₂ showing a hardness of 27.33 GPa arxiv.org.

Table 1: Selected Electronic and Structural Properties of Thorium Dioxide from DFT Calculations

| Property | Value | Method/Approximation | Notes | Reference |

| Th-O Bond Character | Mixed ionic/covalent | DFT | arxiv.org | |

| Valence of Th | +3.834 | DFT | In fluorite structure | arxiv.org |

| Valence of O | -0.452 | DFT | In fluorite structure | arxiv.org |

| Band Gap | ~4.522 eV | DFT (GGA) | Underestimates experimental ~6 eV | arxiv.org |

| Hardness (Fluorite) | 27.33 GPa | DFT | arxiv.org | |

| Phase Transition Pressure | ~26.5 GPa | DFT | Fluorite to cotunnite structure | arxiv.org |

| Schottky Defect Energy | 5.16–5.73 eV (2x2x2 supercell) | DFT | Varies with defect orientation | rsc.org |

| Interstitial Th⁴⁺ Energy | 1.74 eV (intrinsic) | DFT | Most probable defect without Fermi shift | arxiv.org |

Density Functional Perturbation Theory (DFPT) extends DFT to calculate vibrational spectra, including phonon dispersion curves, and subsequently, thermodynamic properties under the quasi-harmonic approximation (QHA). These calculations are vital for understanding the dynamical stability of the crystal lattice and its thermal behavior researchgate.netarxiv.orgiut.ac.irresearchgate.netresearchgate.netconicet.gov.ar.

DFPT-based studies have analyzed the phonon dispersion curves of ThO₂, confirming the dynamical stability of the crystal structure iut.ac.ir. By employing the QHA, researchers can compute thermodynamic properties such as the thermal expansion coefficient, bulk modulus, and heat capacities at various temperatures and pressures researchgate.netarxiv.orgiut.ac.irresearchgate.net. For instance, the Debye temperature of ThO₂ has been shown to decrease with increasing temperature and increase with increasing pressure iut.ac.ir. Similarly, the volumetric thermal expansion coefficient and Grüneisen parameter exhibit temperature and pressure dependencies, influencing heat transfer within the crystal lattice iut.ac.ir.

Atomistic and Molecular Modeling Approaches

Atomistic and molecular modeling techniques, such as Molecular Dynamics (MD) and lattice statics, provide insights into dynamic processes, defect behavior, and material properties that are challenging to capture with quantum mechanical methods alone due to computational cost.

Molecular Dynamics (MD) simulations are instrumental in studying the dynamic behavior of atoms and ions within the ThO₂ lattice, particularly focusing on diffusion mechanisms and coefficients. MD simulations have been used to investigate cation diffusion in ThO₂ and mixed actinide oxides. For pure ThO₂, the effective activation energy for cation diffusion has been reported as approximately 7.6 ± 0.7 eV, with static calculations sometimes overestimating this value mdpi.comaip.org. Complex collective cation movements involving interstitial sites have been identified as contributing to diffusion mdpi.comaip.org. Furthermore, MD simulations are employed to study thermal transport, with calculated thermal conductivity values for bulk ThO₂ around 20.8 W/m·K at 300 K, showing a strong temperature dependency researchgate.net.

Table 2: Selected Diffusion Properties of this compound from MD Simulations

| Property | Value | Method/Approximation | Notes | Reference |

| Cation Diffusion Activation Energy (ThO₂) | 7.6 ± 0.7 eV | MD | Effective activation energy | aip.org |

| Cation Diffusion Activation Energy (ThO₂) | 10.3 ± 0.3 eV | MD | Dynamic value, compared to static 12.4 eV | mdpi.com |

| Cation Migration Energy (ThO₂ via vacancy) | 4.4 eV | Lattice Statics | For (V⁴⁻·2V²⁺)₁₁₁ defect complex | mdpi.com |

| Helium Diffusion Energy Barrier (ThO₂) | 0.52 eV | DFT | Through thorium vacancy | arxiv.org |

| Thermal Conductivity (Bulk ThO₂) at 300 K | 20.8 W/m·K | MD (RNEMD) | researchgate.net | |

| Thermal Conductivity (Bulk ThO₂) at 100 K | 77.3 W/m·K | MD | Highest observed | researchgate.net |

| Thermal Conductivity (Bulk ThO₂) at 1200 K | 4.3 W/m·K | MD | Lowest observed | researchgate.net |

The accuracy of atomistic simulations heavily relies on the quality of interatomic potentials (force fields) that describe the interactions between atoms. Researchers have developed and validated various interatomic potentials for ThO₂. These potentials are often derived by fitting to experimental data, such as lattice parameters and elastic constants, or to results from first-principles calculations like DFT bham.ac.ukucl.ac.uknih.govresearchgate.netresearchgate.net. For example, new Th-O Buckingham-type force fields have been optimized, and empirical interatomic potentials (EIPs) have been developed using methods like the embedded-atom method with core-shell interactions ucl.ac.ukresearchgate.net. The validation process involves comparing predicted properties, such as phonon dispersion and thermal conductivity, with experimental and DFT data to ensure reliability researchgate.net.

The presence of defects, such as vacancies and interstitials (Schottky and Frenkel defects), significantly influences the properties of ThO₂. Atomistic simulations, often employing DFT or interatomic potentials, are used to calculate the formation and binding energies of these defects nih.govresearchgate.netrsc.orgarxiv.orgresearchgate.netnampjournals.org.ngnampjournals.org.ng.

Studies have identified various defect types and their relative stabilities. For instance, DFT calculations suggest that interstitial Th⁴⁺ defects can form with a significant energy release, particularly under specific Fermi energy conditions researchgate.netarxiv.orgresearchgate.net. Oxygen Frenkel pairs and Schottky defects are also critical, with calculated formation energies providing insights into their prevalence and impact on material properties rsc.orgnampjournals.org.ng. The interstitial Th⁴⁺ defect has been found to be the most probable defect in intrinsic ThO₂ without Fermi energy shifts, with an energy release of 1.74 eV researchgate.netarxiv.orgresearchgate.net. For defect clusters, oxygen Frenkel pairs are considered the most energetically probable nampjournals.org.ngnampjournals.org.ng. Schottky defect formation energies have been calculated to be in the range of 5.16–5.73 eV, with variations depending on the defect orientation and supercell size used in the calculations rsc.org.

Table 3: Selected Defect Formation Energies in this compound

| Defect Type | Energy Value | Method/Approximation | Notes | Reference |

| Interstitial Th⁴⁺ | 60.19 eV | Atomistic Simulation | Most probable defect (isolated/cluster) | nampjournals.org.ngnampjournals.org.ng |

| Oxygen Frenkel Pair | ~2.82 eV | DFT | Experimental estimate for self-diffusion explanation | rsc.org |

| Schottky Defect | ~4.2 eV | DFT | Experimental estimate for self-diffusion explanation | rsc.org |

| Schottky Defect (Sh110i) | 5.16 eV | DFT (2x2x2) | rsc.org | |

| Schottky Defect (Sh111i) | 5.40 eV | DFT (2x2x2) | rsc.org | |

| Schottky Defect (Sh100i) | 5.73 eV | DFT (2x2x2) | rsc.org | |

| Interstitial Th⁴⁺ (intrinsic) | 1.74 eV | DFT | Without Fermi energy shifts | researchgate.netarxiv.org |

| Th-Oxygen Binding Energy | 1.8 eV | DFT | In PbS lattice, facilitating Th⁴⁺ state | acs.org |

Compound Name List

this compound (ThO₂)

Uranium dioxide (UO₂)

Plutonium dioxide (PuO₂)

Mixed oxide fuels ((U,Pu,Th)O₂)

Thorium carbide (ThC)

Thorium nitride (ThN)

Lead sulfide (B99878) (PbS)

Mesoscopic and Continuum Scale Modeling

Computational modeling at mesoscopic and continuum scales provides insights into the thermal transport and structural behavior of ThO₂ by simulating phenomena that occur over larger length and time scales than atomic-level calculations.

Phonon-Mediated Thermal Transport Modeling (e.g., Linearized Boltzmann Transport Equation)

The thermal conductivity of ThO₂ is primarily governed by lattice vibrations, or phonons. Computational approaches, particularly those employing the linearized Boltzmann Transport Equation (LBTE) and Monte Carlo (MC) methods, are vital for understanding how various factors, such as lattice defects and doping, influence thermal transport inl.govpurdue.eduresearchgate.netpurdue.eduresearchgate.netinl.govosti.govacs.org.

First-principles calculations, such as Density Functional Theory (DFT), are often used to derive input parameters for these transport models, including phonon dispersion relations and relaxation times inl.govresearchgate.netresearchgate.net. These models enable researchers to predict the reduction in thermal conductivity caused by irradiation-induced defects like point defects, voids, and dislocation loops purdue.eduresearchgate.netinl.gov. For instance, studies have shown that while pristine ThO₂ exhibits high thermal conductivity, the presence of defects significantly degrades this property inl.govacs.org. Furthermore, the impact of doping, such as uranium substitution in ThO₂, has been investigated, revealing that phonon-spin interactions can lead to substantial reductions in thermal conductivity inl.gov. MC simulations also contribute by modeling phonon transport, considering anisotropic dispersion relations and the effect of phonon-defect scattering purdue.eduosti.gov.

Table 1: Thermal Conductivity of this compound (Computational Findings)

| Material/Condition | Temperature (K) | Thermal Conductivity (W/m·K) | Notes | Source |

| Pristine ThO₂ (single crystal) | 77 | ~117 | High value, indicative of low defect scattering | inl.gov |

| 6% U-doped ThO₂ | 77 | 12.9 | Significant reduction due to U doping and associated interactions | inl.gov |

| 9% U-doped ThO₂ | 77 | 12.6 | Similar reduction to 6% doping | inl.gov |

| 16% U-doped ThO₂ | 77 | 6.6 | ~50% reduction compared to 9% doped region, attributed to phonon-spin interactions | inl.gov |

| Bulk ThO₂ | 300 | 20.8 | Measured value, used for model validation | researchgate.net |

| Bulk ThO₂ | 1200 | 4.3 | Shows strong temperature dependency | researchgate.net |

Computational Studies of Cation Diffusion in Mixed Oxides

Computational methods, particularly classical molecular dynamics (MD) simulations, are employed to study cation diffusion in ThO₂ and its mixed oxides, such as (U,Pu,Th)O₂ mdpi.compreprints.orgpreprints.orgresearchgate.net. These simulations provide insights into the mobility of thorium, uranium, and plutonium cations within the crystal lattice.

Studies have demonstrated that in the bulk of mixed oxide crystallites, the diffusion coefficients for different cation types (U, Pu, Th) are practically identical mdpi.compreprints.orgpreprints.orgresearchgate.net. The cation diffusion coefficients show a correlation with the melting temperature of the nanocrystals; specifically, diffusion rates increase as the melting temperature decreases mdpi.compreprints.orgpreprints.orgresearchgate.net. Furthermore, first-principles DFT calculations have been used to investigate defect formation and diffusion, such as that of helium in ThO₂. These studies indicate that helium primarily diffuses through thorium vacancies, exhibiting a low energy barrier of approximately 0.52 eV arxiv.orgresearchgate.net. Self-diffusion coefficients for thorium in ThO₂ are also computationally determined, showing an increase with temperature and dependence on oxygen pressure purdue.edu.

Table 2: Cation Self-Diffusion Coefficients in this compound (Computational Findings)

| Cation | Temperature (K) | Diffusion Coefficient (m²/s) | Notes | Source |

| Th | 1500 | 4.48 x 10⁻²³ | Calculated via DFT, influenced by temperature and oxygen pressure | purdue.edu |

| Th | 2500 | 2.28 x 10⁻¹⁷ | Calculated via DFT, shows increase with temperature | purdue.edu |

Grain Boundary Energy Calculations and Modeling

Investigating grain boundary energies is crucial for understanding the mechanical and thermal properties of polycrystalline ThO₂. Computational methods, including molecular dynamics (MD) simulations using software like LAMMPS, are applied to calculate these energies georgiasouthern.edugeorgiasouthern.edu. These simulations often model symmetric tilt grain boundaries on various crystallographic planes, such as (100), (110), and (111) georgiasouthern.edu.

Density Functional Theory (DFT) is also utilized to study surfaces and grain boundaries, including the effects of uranium doping on their stability ucl.ac.ukprogrammaster.org. Research suggests that uranium doping can lead to increased stability of grain boundaries in ThO₂ ucl.ac.uk. While specific numerical values for grain boundary energies are not always explicitly detailed in the available literature snippets, the methodologies focus on identifying minimum energy configurations and understanding how factors like misorientation and boundary plane inclination influence these energies arxiv.org.

Thermodynamic Property Prediction and Phase Stability

Predicting the thermodynamic properties and phase stability of ThO₂ is essential for its application in high-temperature environments. Computational techniques, particularly first-principles calculations combined with models like the Quasi-Harmonic Debye-Einstein (QHDE) model, are instrumental in this regard.

Quasi-Harmonic Debye-Einstein Model Applications

The QHDE model, often implemented within DFT frameworks, allows for the calculation of various temperature- and pressure-dependent thermodynamic properties of ThO₂ ias.ac.inarxiv.orgresearchgate.netiut.ac.irresearchgate.netias.ac.inquantum-espresso.org. These properties include:

Gibbs Free Energy: Calculated to understand thermodynamic stability ias.ac.inresearchgate.netiut.ac.irresearchgate.netias.ac.inquantum-espresso.org.

Isothermal Bulk Moduli: Quantifies the material's resistance to compression ias.ac.inresearchgate.netiut.ac.irresearchgate.netias.ac.inquantum-espresso.org.

Debye Temperature: Related to the stiffness of the crystal lattice and average sound velocity ias.ac.inresearchgate.netiut.ac.irresearchgate.netias.ac.inquantum-espresso.org.

Thermal Grüneisen Parameter: Describes the anharmonicity of lattice vibrations ias.ac.inresearchgate.netiut.ac.irresearchgate.netias.ac.inquantum-espresso.org.

Heat Capacities (Cv, Cp): Measures the energy required to raise the temperature ias.ac.inarxiv.orgresearchgate.netresearchgate.netias.ac.inquantum-espresso.org.

Thermal Expansion Coefficient: Describes how the material's volume changes with temperature ias.ac.inarxiv.orgresearchgate.netiut.ac.irresearchgate.netias.ac.inquantum-espresso.org.

Vibrational Contributions to Helmholtz Free Energy, Internal Energy, and Entropy: Provide insights into the vibrational behavior of the lattice ias.ac.inresearchgate.netiut.ac.irresearchgate.netias.ac.inquantum-espresso.org.

Studies often compare results obtained using different DFT approximations, such as Generalized Gradient Approximation (GGA) and Local Density Approximation (LDA). Typically, LDA yields a smaller lattice constant but higher values for Gibbs free energy, Debye temperature, and bulk modulus compared to GGA ias.ac.inresearchgate.netias.ac.inquantum-espresso.org. The Debye temperature tends to decrease with increasing temperature and increase with increasing pressure iut.ac.ir. Conversely, the volumetric thermal expansion coefficient and Grüneisen parameter increase with temperature and decrease with pressure iut.ac.ir. Investigations also explore defect formation energies and their impact on structural stability arxiv.orgresearchgate.net.

Table 3: Thermodynamic Properties of this compound (DFT QHDE Model Comparisons)

| Property | GGA Approximation | LDA Approximation | Notes | Source |

| Lattice Constant (Å) | Higher | Lower | LDA typically underestimates lattice constants | ias.ac.inresearchgate.netias.ac.inquantum-espresso.org |

| Gibbs Free Energy | Lower | Higher | ias.ac.inresearchgate.netias.ac.inquantum-espresso.org | |

| Debye Temperature (K) | Lower | Higher | ias.ac.inresearchgate.netias.ac.inquantum-espresso.org | |

| Isothermal Bulk Modulus (GPa) | Lower | Higher | ias.ac.inresearchgate.netias.ac.inquantum-espresso.org | |

| Thermal Expansion Coefficient | Increases with T | Increases with T | Both increase with temperature, decrease with pressure | iut.ac.ir |

| Grüneisen Parameter | Increases with T | Increases with T | Both increase with temperature, decrease with pressure | iut.ac.ir |

Phase Transition and Melting Behavior Simulations

The phase stability and melting behavior of ThO₂ are investigated using advanced computational techniques, including Molecular Dynamics (MD) and Machine Learning Molecular Dynamics (MLMD) simulations researchgate.netsci-hub.searxiv.orgpolimi.it. These simulations are crucial for understanding material behavior at extreme temperatures relevant to nuclear reactor conditions.

MD simulations have been used to determine the melting temperature of pure ThO₂, with values consistently reported in the range of approximately 3650–3675 K researchgate.netpolimi.itresearchgate.net. For mixed oxide fuels, such as (Th,U)O₂ and (Th,Pu)O₂, MD simulations have provided results that align well with experimental phase diagrams, identifying potential minima in melting points, particularly in the (Th,Pu)O₂ system around 5 atom% ThO₂ researchgate.netpolimi.it. Simulations also explore the potential for superionic transitions in ThO₂ at elevated temperatures sci-hub.sehbni.ac.in.

Table 4: Simulated Melting Point of this compound

| Material | Simulation Method | Melting Temperature (K) | Notes | Source |

| ThO₂ | MD | 3650–3675 | Consistent across multiple studies, validated against experiments | researchgate.net |

| ThO₂ | MD | 3624 ± 86 | Agreement with established literature values | polimi.it |

| ThO₂ | MLMD | ~3650 | Developed interatomic potential shows good agreement with experiments | arxiv.org |

Research on Thorium Dioxide in Advanced Nuclear Fuel Cycles

Fundamental Properties and Behavior as a Nuclear Fuel Matrix

The viability of thorium dioxide as a nuclear fuel stems from its fundamental nuclear and physical properties. It serves as a fertile breeding material for the fissile isotope uranium-233 (B1220462) and exhibits excellent compatibility with other fissile materials in mixed oxide fuel systems.

Thorium itself is not fissile, meaning it cannot directly sustain a nuclear chain reaction in a thermal neutron spectrum. However, its isotope, thorium-232 (²³²Th), is a fertile material. Upon absorbing a neutron, it initiates a series of nuclear transmutations that result in the production of the fissile uranium-233 (²³³U). world-nuclear.org This breeding process is a cornerstone of the thorium fuel cycle.

The conversion process from ²³²Th to ²³³U occurs in the following steps:

Neutron Capture: A ²³²Th nucleus captures a neutron, becoming thorium-233 (²³³Th).

²³²Th + n → ²³³Th

Beta Decay of ²³³Th: ²³³Th is unstable and undergoes beta decay with a half-life of about 22.3 minutes to become protactinium-233 (B1208284) (²³³Pa). thoriumenergyalliance.com

²³³Th → ²³³Pa + β⁻

Beta Decay of ²³³Pa: ²³³Pa, in turn, undergoes beta decay with a half-life of approximately 27 days to form the fissile isotope uranium-233 (²³³U). thoriumenergyalliance.comwikipedia.org

²³³Pa → ²³³U + β⁻

Uranium-233 is an excellent fissile fuel, with a high neutron yield per neutron absorbed, which makes it possible to achieve a breeding ratio greater than one in a thermal reactor. world-nuclear.org This means that more fissile material can be produced than is consumed, a unique feature of the thorium fuel cycle in a thermal spectrum. world-nuclear.org The fission of a ²³³U nucleus releases approximately 200 MeV of energy, comparable to that of uranium-235 (B1209698). world-nuclear.org

To initiate and sustain the fuel cycle, a fissile "driver" such as ²³³U, uranium-235 (²³⁵U), or plutonium-239 (²³⁹Pu) is required. world-nuclear.org The design of thorium-based fuel systems often involves a heterogeneous arrangement where a high-fissile-power "seed" region is physically separated from the fertile thorium "blanket" to optimize the breeding of ²³³U. world-nuclear.org

This compound is also extensively researched as a stable matrix for mixed oxide (MOX) fuels, where it is combined with oxides of uranium (UO₂) or plutonium (PuO₂). These mixed oxide fuels, (Th,U)O₂ and (Th,Pu)O₂, offer potential advantages in terms of fuel performance, waste management, and proliferation resistance.

ThO₂-UO₂ Mixed Oxide Fuels:

The fabrication method of ThO₂-UO₂ pellets has been found to significantly influence their properties, including density, crystal lattice parameter, and thermal conductivity. researchgate.net For instance, the coated agglomerate pelletization (CAP) process has been developed for fabricating these mixed oxide fuels. researchgate.net

ThO₂-PuO₂ Mixed Oxide Fuels:

Mixed thorium-plutonium oxide (Th-Pu MOX) fuel is considered a promising option for the disposition of weapons-grade plutonium and for managing plutonium stockpiles from reprocessed conventional nuclear fuel. world-nuclear.orgiaea.org A key advantage of Th-Pu MOX fuel is that, unlike uranium-based MOX fuel (U-Pu MOX), no new plutonium is produced from the thorium component. world-nuclear.org This leads to a high net consumption of plutonium. world-nuclear.org

Studies on ThO₂-PuO₂ fuels have shown that they have a higher thermal conductivity than UO₂-PuO₂ fuels, which can lead to improved safety margins during reactor operation. iaea.orgthorenergy.no The microstructure of these fuels can be complex, with some studies showing a two-phase microstructure consisting of a face-centered cubic (Th, Pu)O₂ phase and a body-centered cubic ThO₂–Pu₂O₃ phase at higher plutonium concentrations. iaea.org

Table 1: Comparison of Properties for Thorium-Based Mixed Oxide Fuels

| Property | ThO₂-UO₂ | ThO₂-PuO₂ | Key Research Findings |

|---|---|---|---|

| Primary Application | Sustainable fuel cycles, potential for breeding in thermal reactors. | Plutonium disposition, high burnup fuels. | Both fuel types offer alternatives to traditional uranium-based fuels with distinct advantages. |

| Thermal Conductivity | Generally higher than UO₂, decreases with increasing UO₂ content. europa.eu | Higher than UO₂-PuO₂ MOX fuel, leading to better thermal performance. iaea.org | The higher thermal conductivity of the thoria matrix improves heat dissipation from the fuel. |

| Fissile Breeding | Breeds fissile ²³³U from fertile ²³²Th. world-nuclear.org | Does not breed new plutonium from the thorium matrix. world-nuclear.org | ThO₂-UO₂ systems are aimed at a self-sustaining fuel cycle, while ThO₂-PuO₂ is primarily for actinide burning. |

| Plutonium Management | Can be initiated with plutonium, but primarily focused on the U-233 cycle. | High net consumption of plutonium. world-nuclear.org | ThO₂-PuO₂ is a more effective means of reducing plutonium inventories. |

| Microstructure | Typically a single-phase solid solution, but can be influenced by fabrication methods. researchgate.net | Can exhibit a two-phase structure at higher Pu concentrations. iaea.org | The microstructure has a direct impact on fuel performance and stability. |

Fuel Performance Investigations under Reactor Conditions

Understanding the behavior of this compound-based fuels under the extreme conditions of a nuclear reactor is crucial for their successful implementation. Research in this area focuses on thermal transport, radiation damage resistance, and fission gas release.

The thermal conductivity of nuclear fuel is a critical parameter that influences fuel temperature, which in turn affects fuel performance and safety. inl.gov During reactor operation, the fuel is subjected to intense irradiation, which creates various lattice defects that can significantly degrade thermal conductivity. inl.govpurdue.edu

Research has shown that the thermal conductivity of this compound is sensitive to irradiation-induced defects such as point defects (vacancies and interstitials), vacancy clusters, and interstitial dislocation loops. inl.govresearchgate.net These defects scatter phonons, which are the primary carriers of heat in the ceramic fuel, thereby reducing thermal conductivity. researchgate.net The reduction in thermal conductivity is more pronounced at lower temperatures where phonon-defect scattering is the dominant scattering mechanism. inl.gov At higher temperatures, intrinsic phonon-phonon scattering becomes more significant. inl.gov

Studies involving proton irradiation of single-crystal ThO₂ have been used to simulate the effects of neutron irradiation and to investigate the evolution of defects. elsevierpure.comoup.com Transmission electron microscopy (TEM) has been employed to characterize the formation and growth of dislocation loops. elsevierpure.com These investigations have revealed that the evolution of these extended defects is a complex interplay of irradiation dose, temperature, and the presence of fission products. oup.com Atomistic simulations and modeling efforts, such as solving the Boltzmann transport equation for phonons, are used to predict the impact of different defect types on thermal conductivity and to compare these predictions with experimental measurements. inl.govpurdue.edu

This compound is known for its high radiation tolerance and microstructural stability. oup.com Its stable, single oxidation state (+4) contributes to a low number of intrinsic oxygen vacancies and interstitial defects, which enhances its structural integrity. sci-hub.se The fluorite crystal structure of ThO₂ is inherently resistant to amorphization under irradiation.

Under irradiation, the microstructure of ThO₂ evolves with the formation of various defects. elsevierpure.com At lower temperatures, the microstructure is typically dominated by point defects, while at higher temperatures, these point defects can agglomerate to form larger structures like dislocation loops. inl.gov In-situ TEM studies have been conducted to observe the evolution of these extended defects during thermal annealing after irradiation. oup.com

The stability of the microstructure is crucial for maintaining the fuel's physical properties and its ability to retain fission products. elsevierpure.com Research has shown that even after significant irradiation, the fundamental crystal structure of this compound remains intact, which is a key advantage for its use as a nuclear fuel. oecd-nea.org

During the fission process, gaseous fission products, primarily xenon and krypton, are generated within the fuel matrix. The release of these gases from the fuel can lead to an increase in the internal pressure of the fuel rod, which can impact fuel-cladding interactions and potentially compromise the integrity of the fuel element. tandfonline.comiaea.org

This compound-based fuels have consistently demonstrated lower fission gas release compared to conventional uranium dioxide fuels under similar operating conditions. world-nuclear.orgiaea.org This superior retention of fission gases is attributed to several factors, including the higher thermal conductivity of ThO₂, which results in lower fuel operating temperatures. iaea.org The stable microstructure of thoria also plays a role in trapping fission gas atoms and impeding their migration to grain boundaries and subsequent release. iaea.org

The mechanisms of fission gas release in ThO₂-UO₂ fuels are expected to be similar to those in UO₂ fuel, involving diffusion of gas atoms to grain boundaries and the formation of interconnected bubbles. tandfonline.com However, the gas diffusion coefficient in the thoria matrix is lower. tandfonline.com While an increase in fission gas release is observed at high burnup in UO₂ fuel (the "rim effect"), a similar upturn in release for ThO₂-UO₂ fuel occurs at a much higher burnup, suggesting greater stability. iaea.org Modeling efforts have been undertaken to modify existing fuel performance codes, like FRAPCON-3, to accurately predict fission gas release in thoria-urania fuels by adjusting parameters such as the gas diffusion coefficient. tandfonline.com

Advanced Reactor Concepts Utilizing this compound

Research into advanced nuclear reactors has increasingly focused on this compound (ThO₂) as a fuel, owing to its favorable nuclear and physical properties. Various reactor designs are being explored to leverage the benefits of the thorium fuel cycle, including enhanced safety, reduced long-lived waste, and improved proliferation resistance.

Molten Salt Reactor (MSR) Fuel Studies

Molten Salt Reactors (MSRs) are particularly well-suited for utilizing thorium. world-nuclear.orgsustainability-directory.com In many MSR designs, the fuel, including thorium, is dissolved directly into a molten fluoride (B91410) or chloride salt that serves as both the fuel carrier and the primary coolant. researchgate.netwikipedia.org This liquid fuel form eliminates the need for fabricating solid fuel elements and allows for online refueling and processing, which can lead to very high fuel utilization. researchgate.netoecd-nea.org

The concept was notably demonstrated in the 1960s at Oak Ridge National Laboratory with the Molten-Salt Reactor Experiment (MSRE), which used a LiF-BeF₂-ZrF₄-UF₄ salt and provided crucial data on the operation of such systems. wikipedia.orgwikipedia.org More recently, international interest has been revived. China's TMSR-LF1, a 2 MWt liquid-fluoride thorium reactor, achieved criticality in 2023 and has since reached full power, marking a significant step in modern MSR development. wikipedia.orgwikipedia.org

Key research findings for thorium in MSRs include:

Breeding Potential: The fluid fuel allows for the continuous removal of fission products and the separation of protactinium-233 (²³³Pa), the intermediate isotope between thorium-232 and fissile uranium-233. This management enables MSRs to operate as breeder reactors, theoretically creating as much or more fissile material than they consume. oecd-nea.org

High-Temperature Operation: MSRs can operate at higher temperatures than conventional water-cooled reactors, leading to greater thermal efficiency for electricity generation. wikipedia.org

Safety Characteristics: The liquid fuel and passive safety features of MSRs, such as a freeze plug that allows the fuel salt to drain into a passively cooled tank in an emergency, can prevent meltdown scenarios. cas.cn

| Reactor Type | Fuel Form | Coolant | Key Research Focus |

| Molten Salt Reactor (MSR) | Liquid (e.g., LiF-BeF₂-ThF₄-UF₄) | Molten Salt (same as fuel carrier) | Online reprocessing, breeding, high-temperature operation |

Concepts for Pressurized Water Reactors (PWRs) and Other Systems

While MSRs offer a novel approach, significant research has also been dedicated to introducing this compound into more conventional reactor designs, such as Pressurized Water Reactors (PWRs), which constitute the majority of the world's operating nuclear fleet. world-nuclear.orgiaea.org

Two primary strategies for using thorium in PWRs have been investigated:

Homogeneous Mixture: This involves mixing this compound and uranium dioxide (or plutonium dioxide) within each fuel rod. This approach is simpler from a manufacturing standpoint but is less efficient for converting thorium into U-233. e3s-conferences.org

Heterogeneous (Seed-and-Blanket) Concepts: This design uses separate regions for the fissile "seed" material (typically enriched uranium or plutonium) and the fertile "blanket" material (this compound). e3s-conferences.org The neutrons produced by the seed fuel irradiate the blanket, converting ThO₂ into fissile U-233. This can be arranged with seed and blanket rods within a single fuel assembly (Seed-Blanket Unit) or by using entire assemblies of seed fuel alongside assemblies of blanket fuel (Whole Assembly Seed and Blanket). e3s-conferences.org The seed-and-blanket approach allows for more effective breeding and fuel cycle management. e3s-conferences.org